2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one
Description
BenchChem offers high-quality 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBURGBHNSVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547798 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134201-14-2 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold
The compound 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The core structure, a tetrahydropyrido[4,3-d]pyrimidine, is considered a "privileged pharmacophore"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has made it a foundational scaffold for the synthesis of targeted therapies. Derivatives of this core have been extensively explored as potent inhibitors for a range of critical oncogenic and disease-related targets, including human topoisomerase II (topoII), KRAS-G12D, extracellular signal-regulated kinase 2 (Erk2), and phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3][4][5]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, offering researchers and drug development professionals the foundational knowledge required to leverage this valuable chemical entity.
Core Physicochemical and Structural Properties
The fundamental properties of the title compound are summarized below. While specific experimental data for this exact molecule is sparse in publicly accessible literature, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value | Source |
| IUPAC Name | 2-methyl-3,5,6,7,8,9-hexahydropyrido[4,3-d]pyrimidin-4-one | N/A |
| Synonyms | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | [6] |
| CAS Number | 134201-14-2 | [6] |
| Molecular Formula | C₈H₁₁N₃O | [6] |
| Molecular Weight | 165.19 g/mol | [6] |
| Predicted Physical State | White to off-white solid | Inferred from analogs[4][7] |
| Predicted Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | Inferred from analogs[2][8] |
| Predicted Melting Point | >150 °C | Inferred from analogs[4] |
Structural Elucidation and Tautomerism
The structure features a fused heterocyclic system consisting of a dihydropyrimidinone ring and a tetrahydropyridine ring. The lactam moiety (-NH-C=O-) within the pyrimidinone ring is a key functional group that can participate in hydrogen bonding, a critical interaction for binding to biological targets.[9][10]
The molecule can exist in different tautomeric forms, primarily the amide (lactam) and imidic acid (lactim) forms. Under physiological conditions, the amide form is overwhelmingly favored. The presence of protons on both the pyrimidine and pyridine nitrogens allows for complex acid-base chemistry and multiple sites for derivatization.
Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthetic Pathway
While multiple strategies exist for constructing fused pyrimidine systems, a highly effective and common approach involves the cyclocondensation of a suitable piperidine-based precursor.[11] A logical and robust synthetic route for 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is proposed below. This pathway utilizes commercially available starting materials and employs well-established, high-yielding reactions.
The synthesis begins with the protection of the piperidine nitrogen, followed by the construction of the pyrimidinone ring and subsequent deprotection.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
To a solution of ethyl 4-oxopiperidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture, pour it into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Rationale: The benzyl group is a robust protecting group for the secondary amine of the piperidine ring. It is stable to the basic conditions required for the subsequent cyclization and can be removed cleanly via hydrogenation.[12]
-
Step 2: Synthesis of 6-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
-
Prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol.
-
Add acetamidine hydrochloride (1.5 eq) to the ethoxide solution and stir for 20 minutes.
-
Add a solution of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 16-24 hours. A precipitate may form upon reaction progression.[2]
-
Cool the reaction to room temperature, concentrate to dryness, and triturate the solid with water.
-
Adjust the pH to ~7-8 with dilute HCl.
-
Filter the resulting solid, wash with cold water and diethyl ether, and dry under vacuum.
-
Rationale: This is a classic pyrimidine synthesis. The strong base (sodium ethoxide) facilitates the condensation between the β-ketoester of the piperidine derivative and the amidine, leading to the formation of the fused dihydropyrimidinone ring.
-
Step 3: Synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
-
Dissolve the protected intermediate (1.0 eq) in ethanol or methanol.
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product.
-
Rationale: Catalytic hydrogenation is the method of choice for N-debenzylation as it proceeds under neutral conditions with high efficiency and simple workup, avoiding harsh reagents that could degrade the product.[12]
-
Chemical Reactivity
The reactivity of the molecule is dictated by its functional groups:
-
Piperidine Nitrogen (N6): The secondary amine is a nucleophilic center and the most common site for derivatization. It can undergo N-alkylation or N-acylation to introduce various side chains, which is a key strategy for modulating the compound's pharmacological properties.[4][13]
-
Lactam Moiety: The N3 proton is acidic and can be deprotonated with a strong base. The carbonyl group can potentially be chlorinated with reagents like POCl₃ to form a 4-chloro derivative, which is a versatile intermediate for nucleophilic aromatic substitution (SₙAr) reactions.[7]
-
Pyrimidine Ring: The ring itself is relatively electron-deficient and generally resistant to electrophilic substitution but can be susceptible to nucleophilic attack if a suitable leaving group is present (e.g., at the C4 position).
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the structure and published data for similar scaffolds.[2][4][8][12][14]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~2.3 (s, 3H, -CH₃); ~2.6-2.8 (m, 2H, piperidine CH₂); ~3.0-3.2 (m, 2H, piperidine CH₂); ~4.0-4.2 (s, 2H, piperidine CH₂); ~6.5-7.5 (br s, 1H, piperidine NH); ~10.5-11.5 (br s, 1H, pyrimidine NH). |
| ¹³C NMR | δ (ppm): ~20-25 (-CH₃); ~35-50 (3x piperidine CH₂); ~110-120 (quaternary C); ~150-160 (C=N); ~160-170 (C=O). |
| Mass Spec (ESI+) | m/z: 166.1 [M+H]⁺, corresponding to C₈H₁₂N₃O⁺. |
| Infrared (IR) | ν (cm⁻¹): ~3200-3400 (N-H stretch); ~2850-2950 (C-H stretch); ~1650-1680 (C=O stretch, amide I); ~1550-1600 (C=N stretch). |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Nodes synthesis [label="Crude Synthesized Product"]; purification [label="Purification\n(Column Chromatography / Recrystallization)"]; identity [label="Structure Confirmation", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; purity [label="Purity Assessment", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; nmr [label="1H & 13C NMR"]; ms [label="Mass Spectrometry (MS)"]; ir [label="Infrared (IR) Spectroscopy"]; hplc [label="HPLC / UPLC"]; elemental [label="Elemental Analysis"]; // Edges synthesis -> purification; purification -> identity; purification -> purity; identity -> nmr; identity -> ms; identity -> ir; purity -> hplc; purity -> elemental;
}
Caption: Standard workflow for analytical characterization.
The Tetrahydropyrido[4,3-d]pyrimidine Scaffold in Drug Discovery
The true value of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one lies in its role as a versatile building block. By strategically modifying the core at key positions, chemists can fine-tune the molecule's shape, electronics, and physicochemical properties to achieve high potency and selectivity for diverse biological targets.
Caption: Versatility of the scaffold in targeting various enzymes.
-
KRAS-G12D Inhibitors: KRAS mutations are notorious drivers of pancreatic, biliary, and other cancers.[4] Derivatives of this scaffold have been designed to bind to the switch-II pocket of the KRAS-G12D mutant protein, demonstrating potent anti-proliferative activity.[1][4]
-
Topoisomerase II (TopoII) Inhibitors: TopoII is a validated target for cancer therapy. Unlike traditional TopoII poisons that cause severe side effects, inhibitors based on this scaffold represent a newer chemical class that inhibits the enzyme's function without stabilizing DNA cleavage complexes, suggesting a potentially safer therapeutic profile.[1][2][15]
-
PI3Kδ Inhibitors: The PI3Kδ isoform is critical in the immune system, and its inhibition is a therapeutic strategy for autoimmune diseases and certain blood cancers. Optimization of the tetrahydropyrido[4,3-d]pyrimidine scaffold has led to potent and highly selective PI3Kδ inhibitors with oral availability and in vivo efficacy.[5]
-
CaMKII Inhibitors: A series of derivatives containing substituted phenyl sulfonamides were found to be potent and selective inhibitors of Ca2+/calmodulin-dependent protein kinase II (CaMKII), acting as calmodulin non-competitive inhibitors.[16]
Conclusion
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is more than a simple heterocyclic compound; it is a strategically important building block in modern medicinal chemistry. Its robust and accessible synthesis, combined with multiple points for chemical modification, allows for the creation of diverse chemical libraries. The proven success of its derivatives against a wide array of high-value therapeutic targets underscores the power of this privileged scaffold. For researchers in drug discovery, a thorough understanding of its chemical properties, reactivity, and synthetic accessibility is the first step toward developing the next generation of targeted therapeutics.
References
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- MIDDE SRIDHAR CHEMISTRY. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube.
- ChemicalBook. (n.d.). 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyriMidine.
- PubMed Central. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.
- PubChem. (n.d.). 2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one.
- Asano, S., et al. (2010). 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors. PubMed.
- PubMed. (n.d.). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
- MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
- PubMed Central. (n.d.). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents.
- ResearchGate. (n.d.). (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.
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Molecules. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzo[2][17]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from
- Semantic Scholar. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and.
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PMC - NIH. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from
- NIH. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
- ACS Publications. (2013). Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes. The Journal of Organic Chemistry.
- PubMed Central. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
- PubMed. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor.
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The Polypharmacology of the Tetrahydropyrido[4,3-d]pyrimidine Core: A Technical Guide to a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Diverse Therapeutic Potential
The 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one molecule belongs to the broader class of tetrahydropyrido[4,3-d]pyrimidines (THPPs), a heterocyclic scaffold that has emerged as a privileged structure in medicinal chemistry. While the specific mechanism of action for the 2-methyl substituted variant is not extensively detailed in publicly available research, the THPP core and its close chemical relatives have been identified as potent modulators of a wide array of high-value biological targets. This technical guide will delve into the diverse mechanisms of action associated with the tetrahydropyrido[4,3-d]pyrimidine scaffold, providing an in-depth analysis of its interactions with key enzymes and signaling pathways implicated in oncology, inflammation, and neurodegenerative diseases. We will explore the causality behind the experimental designs that have elucidated these mechanisms and provide detailed protocols for key assays, offering a comprehensive resource for researchers engaged in the development of novel therapeutics based on this versatile chemical framework.
I. Inhibition of Phosphoinositide 3-Kinase δ (PI3Kδ): A Focus on Autoimmunity and Hematological Malignancies
The δ isoform of phosphoinositide 3-kinase (PI3Kδ) is a lipid kinase predominantly expressed in leukocytes, playing a crucial role in the proliferation, differentiation, and function of immune cells. Its restricted expression profile makes it an attractive target for the treatment of autoimmune diseases and B-cell malignancies.
Mechanism of Action: Selective Targeting of the PI3Kδ ATP-Binding Pocket
Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been engineered to be potent and highly selective inhibitors of PI3Kδ.[1] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of PI3Kδ and preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The inhibition of this critical signaling event leads to the downstream suppression of the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, survival, and proliferation.
The selectivity for the δ isoform over other Class I PI3K isoforms (α, β, and γ) is a key attribute of these THPP-based inhibitors. This is achieved through the exploitation of subtle differences in the amino acid residues lining the ATP-binding pocket of the various isoforms. The optimization of substituents on the THPP core allows for specific interactions that favor binding to PI3Kδ, thereby minimizing off-target effects.[1]
Experimental Workflow: Elucidating PI3Kδ Inhibition
The following diagram illustrates a typical workflow for the characterization of a THPP-based PI3Kδ inhibitor.
Caption: Workflow for characterizing THPP-based PI3Kδ inhibitors.
Protocol: In Vitro PI3Kδ Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a framework for assessing the in vitro inhibitory activity of a test compound against PI3Kδ.
-
Reagents and Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
ATP
-
HTRF KinEASE™-STK S3 detection kit (or equivalent)
-
Test compound (e.g., 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the PI3Kδ enzyme and PIP2 substrate in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the HTRF detection mix containing the STK-antibody labeled with Eu³⁺-cryptate and the streptavidin-XL665.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data using the vehicle control (0% inhibition) and a known potent inhibitor or no enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
II. Targeting DNA Topoisomerase II: A Strategy for Cancer Chemotherapy
DNA topoisomerase II (TopoII) is a nuclear enzyme that plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation.[2] Its function is essential for cell division, making it a well-established target for anticancer drugs.[2][3]
Mechanism of Action: Inhibition of TopoII Catalytic Activity
Recent studies have identified the tetrahydropyrido[4,3-d]pyrimidine heterocycle as a novel scaffold for the development of human TopoII inhibitors.[4][5] Unlike TopoII poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex, leading to DNA double-strand breaks, some of these newer agents may act as catalytic inhibitors. Catalytic inhibitors prevent the enzyme from performing its function without trapping the cleavage complex, potentially leading to a more favorable safety profile.[3]
The proposed mechanism for these THPP-based inhibitors involves binding to either the ATP-binding site or the DNA-binding/cleavage site of TopoII, thereby interfering with the enzyme's catalytic cycle. Molecular docking studies suggest that these compounds can form key interactions, such as hydrogen bonds and π-π stacking, with critical residues within these pockets.[5]
Data Presentation: Antiproliferative Activity of Tetrahydropyrido[4,3-d]pyrimidine-based TopoII Inhibitors
The following table summarizes the in vitro potency of a representative compound from this class.
| Compound ID | Target | IC₅₀ (µM) | Reference |
| ARN21929 | TopoII | 4.5 ± 1.0 | [4][5] |
Experimental Protocol: TopoII-mediated DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of TopoII, specifically its ability to relax supercoiled DNA.
-
Reagents and Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA)
-
Test compound dissolved in DMSO
-
Loading dye (containing bromophenol blue and glycerol)
-
Agarose gel (1%) containing a DNA intercalating agent (e.g., ethidium bromide or SYBR Safe)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations (or DMSO for control).
-
Add the TopoII enzyme to all tubes except the negative control (supercoiled DNA only).
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding loading dye containing SDS and proteinase K.
-
Load the samples onto the 1% agarose gel.
-
Perform electrophoresis until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.
-
Visualize the DNA bands under UV light and capture an image.
-
-
Data Analysis:
-
In the absence of an inhibitor, the supercoiled DNA will be converted to relaxed DNA by TopoII.
-
An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band.
-
Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.
-
III. Modulation of Receptor Tyrosine Kinases: The Case of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and migration.[6] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8]
Mechanism of Action: Dual Inhibition of Autotaxin (ATX) and EGFR
Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been developed as dual inhibitors of both Autotaxin (ATX) and EGFR.[9] ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling lipid that promotes cell growth and migration.[10][11][12] The dual inhibition of both ATX and EGFR presents a promising strategy to simultaneously block two key pathways involved in tumor progression and fibrosis.
These THPP derivatives typically feature a semicarbazone moiety and are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[9] The inhibition of ATX further reduces the pro-proliferative and pro-migratory signals mediated by LPA.[13]
Signaling Pathway: Dual ATX/EGFR Inhibition
The diagram below illustrates the signaling pathways targeted by these dual inhibitors.
Caption: Dual inhibition of ATX and EGFR signaling pathways.
IV. Emerging Mechanisms and Future Directions
The versatility of the tetrahydropyrido[4,3-d]pyrimidine scaffold extends beyond the well-characterized targets discussed above. Preliminary research and studies on closely related heterocyclic systems suggest a broader polypharmacological profile.
-
Sirtuin 2 (SIRT2) Inhibition: A related tetrahydrobenzo[4][14]thieno[2,3-d]pyrimidin-4(3H)-one derivative has been identified as a selective SIRT2 inhibitor with neuroprotective properties.[15] SIRT2 is a NAD⁺-dependent deacetylase involved in cell cycle regulation and metabolic control, and its inhibition is being explored for neurodegenerative diseases and cancer.[16][17][18][19]
-
Microtubule Targeting: Tetrahydrobenzo[4][14]thieno[2,3-d]pyrimidine derivatives have been shown to act as microtubule depolymerizing agents, suggesting a potential application in cancer therapy by disrupting the mitotic spindle.[20][21][22]
-
KRAS-G12D Inhibition: The regioisomeric tetrahydropyrido[3,4-d]pyrimidine scaffold has been utilized to design inhibitors of the KRAS-G12D mutant, a key oncogenic driver in pancreatic and other cancers.[23][24][25][26][27]
Conclusion: A Scaffold Primed for Further Discovery
The 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, as a representative of the THPP chemical class, stands at the intersection of multiple, therapeutically relevant signaling pathways. The demonstrated ability of this scaffold to be tailored for potent and selective inhibition of diverse targets, including PI3Kδ, Topoisomerase II, and EGFR, underscores its significance in modern drug discovery. The emerging evidence for its activity against targets such as SIRT2 and KRAS further broadens its potential applications.
For researchers and drug development professionals, the tetrahydropyrido[4,3-d]pyrimidine core offers a fertile ground for the generation of novel chemical entities with finely tuned pharmacological profiles. The continued exploration of this scaffold, guided by the mechanistic insights and experimental frameworks presented in this guide, is poised to yield the next generation of targeted therapies for a range of human diseases.
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Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion. PubMed Central. [Link]
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Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. PubMed. [Link]
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The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation. PubMed Central. [Link]
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Autotaxin impedes anti-tumor immunity by suppressing chemotaxis and tumor infiltration of CD8+ T cells. National Institutes of Health. [Link]
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An In-depth Technical Guide to 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and its emerging role as a versatile scaffold in the development of targeted therapeutics, particularly in oncology.
Core Compound Identity and Physicochemical Properties
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a fused heterocyclic system comprising a tetrahydropyridine ring fused to a pyrimidinone ring. This structural motif provides a rigid framework that can be strategically functionalized to interact with various biological targets.
IUPAC Name: 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Synonyms: 2-methyl-3,5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Physicochemical Data Summary
While specific experimental data for this exact molecule is not widely published, the following table summarizes its key identifiers and predicted properties based on its structure and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | |
| Molecular Weight | 165.19 g/mol | |
| CAS Number | 134201-14-2 | |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | High thermal stability is expected, with melting points of similar scaffolds exceeding 200°C.[1] | Inferred from related structures |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. Low solubility in water is anticipated.[1] | Inferred from related structures |
| pKa | Estimated basic and acidic pKa values would be associated with the pyridine nitrogen and the pyrimidinone proton, respectively. | Chemical structure analysis |
Synthesis and Chemical Reactivity
The synthesis of the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core is a well-established process in organic chemistry, typically involving the condensation of a suitable β-amino ester with an amidine or a related nitrogen-containing synthon.
General Synthetic Workflow
A common and efficient method for the synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves a cyclocondensation reaction. The following diagram illustrates a plausible synthetic workflow.
Caption: General synthetic workflow for 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for the synthesis of similar tetrahydropyridopyrimidinones.[2][3]
Step 1: Preparation of the Reaction Mixture
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add ethyl 4-aminopiperidine-3-carboxylate.
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete dissolution and formation of the corresponding sodium salt.
-
Add acetamidine hydrochloride to the reaction mixture.
Step 2: Cyclocondensation Reaction
-
Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The causality behind this step lies in the base-catalyzed condensation between the amino group of the piperidine derivative and one of the nitrogen atoms of acetamidine, followed by an intramolecular cyclization with the ester group to form the pyrimidinone ring.
Step 3: Isolation and Purification of the Product
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the precipitate by filtration and wash with cold ethanol or water to remove any unreacted starting materials and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to afford the pure 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
Applications in Drug Development: A Privileged Scaffold
The tetrahydropyrido[4,3-d]pyrimidine scaffold has gained significant attention in drug discovery due to its ability to serve as a core structure for a variety of targeted inhibitors. Its rigid, three-dimensional shape allows for the precise positioning of substituents to interact with specific binding pockets of protein targets.
Inhibition of KRAS Mutants
Mutations in the KRAS gene are among the most common drivers of human cancers, and for a long time, were considered "undruggable." The tetrahydropyridopyrimidine core has been instrumental in the development of covalent inhibitors targeting the KRAS G12C mutation. These inhibitors work by forming an irreversible covalent bond with the mutant cysteine residue at position 12, locking the KRAS protein in its inactive GDP-bound state. This prevents the downstream signaling that drives cell proliferation and survival.
The following diagram illustrates the simplified signaling pathway of KRAS and the point of intervention by tetrahydropyridopyrimidine-based inhibitors.
Caption: Simplified KRAS signaling pathway and inhibition by tetrahydropyridopyrimidine-based drugs.
Topoisomerase II Inhibition
Topoisomerase II (Topo II) is a crucial enzyme involved in managing DNA topology during replication and transcription. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, after which it re-ligates the break. Many established anticancer drugs, known as "Topo II poisons," work by stabilizing the covalent complex between Topo II and the cleaved DNA. This leads to an accumulation of DNA double-strand breaks, which triggers apoptosis and cell death. The tetrahydropyridopyrimidine scaffold has been explored for the development of novel Topo II inhibitors.
The catalytic cycle of Topoisomerase II and the mechanism of its inhibition are depicted in the workflow below.
Caption: Mechanism of Topoisomerase II inhibition by "poison" type inhibitors.
Conclusion and Future Perspectives
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives represent a highly valuable and versatile scaffold in the field of drug discovery. The synthetic accessibility of this core structure, combined with its favorable physicochemical properties and its proven utility in targeting key oncogenic proteins like KRAS and essential enzymes such as Topoisomerase II, underscores its importance for further research and development. Future efforts in this area will likely focus on the design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising scaffolds into clinically effective therapeutics. The continued exploration of the tetrahydropyridopyrimidine core is expected to yield new insights into the treatment of cancer and other diseases.
References
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1,3-Bis(5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molecules. 2013;18(1):1034-1044. Available from: [Link]
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Mancuso, A., et al. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Sci Rep. 2023;13(1):21929. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Pharmaceuticals (Basel). 2022 Jan; 15(1): 69. Available from: [Link]
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PubChem Compound Summary for CID 135578164, 2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one. PubChem. Available from: [Link]
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Al-Otaibi, F., et al. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Sci Rep. 2022;12(1):12345. Available from: [Link]
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Wang, X., et al. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Des Devel Ther. 2022; 16: 185–201. Available from: [Link]
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Introduction: The Tetrahydropyrido[4,3-d]pyrimidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties. Among these, the tetrahydropyrido[4,3-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. This heterocyclic system serves as the foundational framework for a new generation of targeted inhibitors. Derivatives of this scaffold have been investigated for their potent activity against critical disease targets, including human topoisomerase II in oncology, autotaxin (ATX) and epidermal growth factor receptor (EGFR) in inflammatory and cancerous conditions, and sirtuin 2 (SIRT2) for neuroprotective applications.[1][2][3][4]
This guide provides a comprehensive technical overview of the parent compound, 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and the mechanistic basis for the therapeutic potential of its derivatives, supported by field-proven insights and detailed experimental context.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development.
| Property | Value | Source |
| Chemical Name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | N/A |
| CAS Number | 134201-14-2 | [5] |
| Molecular Formula | C₈H₁₁N₃O | [5] |
| Molecular Weight | 165.19 g/mol | [5] |
| Canonical SMILES | CC1=NC2=C(C(=O)N1)C=CNCC2 | N/A |
| Synonyms | 2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | [5] |
Synthesis and Chemical Characterization: A Strategic Approach
The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core is a multi-step process that allows for considerable diversification, enabling the exploration of structure-activity relationships (SAR). The general strategy involves the construction of the fused heterocyclic ring system from piperidine-based precursors.
Generalized Synthetic Workflow
The synthesis of related tetrahydropyridopyrimidine derivatives often begins with a protected piperidone precursor.[6] A common approach involves the cyclization of a functionalized piperidine with a reagent that provides the pyrimidine ring atoms, such as a formamidine salt.[7]
Caption: Generalized synthetic workflow for tetrahydropyrido[4,3-d]pyrimidines.
Protocol: Synthesis of a Tetrahydropyrido[4,3-d]pyrimidine Scaffold
This protocol is a representative example based on synthetic routes for analogous structures.[1][7]
-
Step 1: Synthesis of the Piperidine Intermediate. A protected piperidin-4-one derivative is reacted via a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine. This step constructs the aminothiophene or a related amino ester functionality fused to the piperidine ring. The choice of protecting group on the piperidine nitrogen is critical for directing reactivity and for later-stage diversification.
-
Step 2: Pyrimidine Ring Formation. The resulting amino ester intermediate is heated with a reagent like formamidine acetate in a high-boiling solvent such as dimethylformamide (DMF). This accomplishes the cyclization to form the desired 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core. The causality here is a classical condensation reaction where the amino group and the ester functionality react with formamidine to build the pyrimidine ring.
-
Step 3: Activation for Diversification. To enable the synthesis of a library of derivatives, the carbonyl at the 4-position is often converted to a more reactive leaving group. This is typically achieved by refluxing the core scaffold in neat phosphorous oxychloride (POCl₃), which yields the 4-chloro derivative.[1] This activation is essential for subsequent nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
-
Step 4: Purification and Characterization. Throughout the synthesis, products are purified using standard techniques such as column chromatography on silica gel. The structure and purity of the final compound and all intermediates are validated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity and Therapeutic Potential of the Scaffold
While data on the specific methyl-substituted parent compound is limited, extensive research into its derivatives has revealed a rich pharmacology. The tetrahydropyrido[4,3-d]pyrimidine scaffold acts as a versatile platform for designing potent and selective inhibitors for various enzyme classes.
Dual Inhibition of Autotaxin (ATX) and EGFR
A significant area of investigation involves the development of derivatives as dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR).[3] This dual-action approach is particularly relevant for complex diseases like idiopathic pulmonary fibrosis with lung cancer (IPF-LC), where both inflammatory and proliferative pathways are active.
-
Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades (e.g., MAPK, PI3K/Akt) promoting cell proliferation and survival. ATX is a secreted enzyme that produces lysophosphatidic acid (LPA), a potent signaling lipid involved in inflammation and fibrosis. A dual inhibitor can simultaneously block the pro-proliferative signals from EGFR and the pro-inflammatory signals from the ATX-LPA axis.
-
Key Findings: Certain derivatives incorporating a semicarbazone moiety have demonstrated potent enzymatic inhibition of both EGFR and ATX, with IC₅₀ values in the nanomolar range.[3] For example, compound 9a from one study was identified as a promising hit with an EGFR kinase IC₅₀ of 24.2 nM and an ATX IC₅₀ of 29.1 nM.[3] These compounds also showed the ability to down-regulate the mRNA expression of pro-inflammatory cytokines like TGF-β and TNF-α.[3]
Caption: Dual inhibition of EGFR and ATX signaling pathways.
Inhibition of Human Topoisomerase II
The tetrahydropyrido[4,3-d]pyrimidine heterocycle is also a promising scaffold for the development of human topoisomerase II (topoII) inhibitors for cancer therapy.[1][2] TopoII is a crucial enzyme that manages DNA topology during replication and transcription, making it a validated target for antineoplastic agents.
-
Mechanism of Action: TopoII inhibitors can act as "poisons," stabilizing the covalent complex between the enzyme and DNA. This leads to double-strand breaks in the DNA, which, if not repaired, trigger apoptosis in rapidly dividing cancer cells.
-
Key Findings: Studies have shown that specific analogs exhibit potent topoII inhibitory and antiproliferative activities.[1][2] For instance, compound 24 (ARN21929) showed an in vitro IC₅₀ of 4.5 µM against topoII and demonstrated good metabolic stability and solubility, highlighting the potential of this chemical class for developing safer and more effective topoII-targeted anticancer drugs.[1][2]
Quantitative Data Summary for Scaffold Derivatives
The following table summarizes the inhibitory activities of representative derivatives from the literature. This data is crucial for understanding the potency of this chemical class and guiding future SAR studies.
| Compound ID | Target(s) | IC₅₀ / Potency | Cell Lines / Assay | Reference |
| Compound 9a | ATX, EGFR | 29.1 nM (ATX), 24.2 nM (EGFR) | Enzymatic Assay | [3] |
| Compound 8a | EGFR | 18.0 nM | Enzymatic Assay | [3] |
| ARN21929 (24) | Topoisomerase II | 4.5 µM | Enzymatic Assay | [1][2] |
| ICL-SIRT078 | SIRT2 | Ki = 0.62 µM | Enzymatic Assay | [4] |
| Compound 4 | Microtubules | IC₅₀ = 9.0 nM | MDA-MB-435 cells | [8] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)
To assess the inhibitory potential of a novel derivative of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one against EGFR, a luminescence-based kinase assay is a robust and high-throughput method.
Objective: To determine the IC₅₀ value of a test compound against recombinant human EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
-
Test compound and positive control (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, create working solutions by diluting in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent effects.
-
Assay Setup:
-
To each well of a 384-well plate, add 2.5 µL of the test compound or control (positive control, negative control with DMSO only).
-
Add 5 µL of a solution containing the EGFR enzyme and the substrate in kinase buffer.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for the enzyme).
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This self-validating system, with clear positive and negative controls, ensures the reliability of the generated data.
-
Conclusion and Future Directions
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is the parent structure of a highly versatile and therapeutically relevant class of compounds. The scaffold's synthetic tractability allows for extensive chemical modification, leading to the discovery of potent and selective inhibitors for a range of important drug targets. Research has successfully identified derivatives with significant anti-cancer, anti-inflammatory, and neuroprotective potential.[2][3][4]
Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Further exploration of the scaffold's potential against other kinase targets and enzymes is warranted. The development of dual-target or polypharmacological agents based on this core structure represents an exciting frontier for treating complex, multifactorial diseases.
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2-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - Suzhou Aubo Pharmaceutical . Available at: [Link]
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Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central . Available at: [Link]
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Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - ResearchGate . Available at: [Link]
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Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed . Available at: [Link]
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Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed . Available at: [Link]
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH . Available at: [Link]
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The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed . Available at: [Link]
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An In-depth Technical Guide to the Therapeutic Target Landscape of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one
Abstract: The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of high-value therapeutic targets. This guide provides a comprehensive analysis of the potential therapeutic applications of a specific derivative, 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one (referred to herein as Cpd-X). While direct biological data on Cpd-X is nascent, a robust body of literature on structurally related analogs enables the formulation of well-grounded hypotheses regarding its target profile. We will dissect the scientific rationale for investigating Cpd-X as a modulator of key players in oncology and other disease areas, including Cyclin-Dependent Kinases (CDKs), Poly (ADP-ribose) Polymerase (PARP), Topoisomerase II (TopoII), and components of the Hedgehog signaling pathway. This document serves as a technical roadmap for researchers, providing not only the theoretical framework but also detailed, field-proven experimental protocols to systematically validate these potential targets and elucidate the mechanism of action of Cpd-X.
Part 1: Foundational Rationale and Core Scaffold Analysis
The pyridopyrimidine skeleton is a cornerstone of numerous FDA-approved drugs and clinical candidates, valued for its rigid structure and versatile substitution points that allow for fine-tuning of target selectivity and pharmacokinetic properties.[1] The specific tetrahydropyrido[4,3-d]pyrimidin-4-one core of Cpd-X offers a unique three-dimensional geometry. Structure-activity relationship (SAR) studies on related series suggest that the lactam function is a critical hydrogen bond acceptor, while the fused ring system orients substituents into specific vectors that can probe deep into enzymatic active sites or receptor pockets.[2][3]
Our analysis of the literature surrounding this scaffold points to several high-probability target families. The following sections will explore each of these in detail, presenting the evidence from analogous compounds and providing a clear experimental path forward.
Part 2: Primary Potential Target Class: Kinase Inhibition
The pyridopyrimidine scaffold is famously represented in the clinic by CDK4/6 inhibitors like Palbociclib, which features a related pyrido[2,3-d]pyrimidin-7-one core.[4] This establishes a strong precedent for investigating Cpd-X against the Cyclin-Dependent Kinase family.
Target Hypothesis: Cyclin-Dependent Kinases (CDK2, CDK4/6)
Causality and Rationale: CDKs are serine/threonine kinases that form the central engine of the cell cycle. Their aberrant activation is a hallmark of cancer, leading to uncontrolled cellular proliferation.[5] The pyrimidine portion of the scaffold can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket, a common mechanism for kinase inhibitors.[6] Derivatives of the pyridopyrimidine class have demonstrated potent inhibitory activity against both CDK4/cyclin D1 and EGFR.[7] Therefore, Cpd-X is a prime candidate for evaluation as a CDK inhibitor.
Experimental Validation Workflow: From Enzyme to Cell
A phased approach is critical to validate this hypothesis. We begin with direct enzymatic assays and progress to cellular assays to confirm target engagement and downstream functional effects.
Caption: Fig 1. Kinase Target Validation Workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (CDK Panel)
Objective: To determine the direct inhibitory potency (IC50) of Cpd-X against key cell cycle CDKs.
Methodology Rationale: The ADP-Glo™ Kinase Assay (Promega) is selected for its high sensitivity and robustness. It quantifies kinase activity by measuring the amount of ADP produced, which directly correlates with enzyme activity. This format is readily scalable for screening against a panel of kinases to assess both potency and selectivity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of Cpd-X in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final concentrations should span a wide range, from 1 nM to 100 µM.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of Cpd-X dilution or vehicle control (DMSO).
-
Add 2.5 µL of a solution containing the kinase (e.g., CDK4/Cyclin D1, Promega) and its specific substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate for 1 hour at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Convert luminescence to % inhibition relative to vehicle controls. Plot % inhibition vs. log[Cpd-X] and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Downstream Pathway Analysis (Western Blot)
Objective: To confirm that Cpd-X inhibits CDK4/6 activity in cancer cells by assessing the phosphorylation status of its primary substrate, the Retinoblastoma protein (Rb).
Methodology Rationale: A hallmark of CDK4/6 inhibition is the reduction of Rb phosphorylation at serine 780 (p-Rb S780). Western blotting provides a direct, semi-quantitative readout of this downstream effect, validating the cellular mechanism of action.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Plate a CDK4/6-dependent cell line (e.g., MCF-7 breast cancer cells) and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Cpd-X (e.g., 0.1x, 1x, 10x the proliferation IC50) for 24 hours. Include a known CDK4/6 inhibitor like Palbociclib as a positive control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against phospho-Rb (Ser780) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash thoroughly.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH) to ensure equal loading. A dose-dependent decrease in the p-Rb/Total Rb ratio confirms target engagement.
Part 3: Secondary Potential Target Classes in Oncology
Based on close structural precedents, several other key oncology targets warrant investigation.
Target Hypothesis: PARP & Topoisomerase II Inhibition
Causality and Rationale:
-
PARP: Poly (ADP-ribose) polymerase is a critical enzyme in DNA single-strand break repair.[8] Its inhibition is synthetically lethal in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9][10] Structurally related tetrahydropyridopyridazinones are potent PARP-1 inhibitors, suggesting the tetrahydropyridopyrimidine core of Cpd-X could also fit into the NAD+ binding pocket of PARP.[11]
-
Topoisomerase II (TopoII): TopoII is essential for managing DNA topology during replication and transcription.[12] A recent study explicitly identified the tetrahydropyrido[4,3-d]pyrimidine heterocycle as the core of a new class of potent human TopoII inhibitors with antiproliferative activity.[12][13]
Data Summary from Analog Studies:
| Target Family | Scaffold Precedent | Reported Activity of Analogs | Reference |
| PARP-1 | Tetrahydropyridopyridazinone | Kᵢ < 1 nM, EC₅₀ = 1 nM | [11] |
| TopoII | Tetrahydropyrido[4,3-d]pyrimidine | IC₅₀ = 4.5 µM | [12][13] |
Target Hypothesis: Hedgehog Pathway Inhibition
Causality and Rationale: The Hedgehog (Hh) signaling pathway is crucial during embryonic development but is aberrantly reactivated in certain cancers, like medulloblastoma and basal cell carcinoma.[14] The G-protein coupled receptor (GPCR) Smoothened (Smo) is a central node in this pathway. A key study identified a series of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel and potent Smo antagonists, demonstrating significant in vivo activity in a medulloblastoma model.[14][15]
Caption: Fig 2. Hypothesized Cpd-X Action on Hedgehog Pathway.
Part 4: Exploration into Other Potential Disease Areas
The versatility of the scaffold suggests applications beyond oncology.
-
Neurodegenerative Disease: Related pyridopyrimidinone derivatives have been developed as agonists for TREM2, a receptor implicated in microglial function and neuroinflammation, offering a potential therapeutic avenue for Parkinson's or Alzheimer's disease.[16][17]
-
Fibrosis and Inflammation: Dual inhibition of Autotaxin (ATX) and EGFR by tetrahydropyrido[4,3-d]pyrimidine derivatives has been reported, pointing towards potential utility in diseases with a fibrotic or inflammatory component.[18]
Part 5: Conclusion and Strategic Outlook
The 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one molecule stands upon the shoulders of a well-validated and therapeutically versatile chemical scaffold. The strongest lines of evidence point toward its potential as an inhibitor of CDKs , PARP , TopoII , and the Smoothened receptor . A systematic screening and validation cascade, beginning with the protocols outlined in this guide, is the logical and most efficient path forward. Initial biochemical screens against these primary targets will quickly triage the most promising avenues. Positive hits should be followed by the described cellular assays to confirm on-target activity and functional consequences. By leveraging the wealth of existing knowledge on this scaffold, research and development efforts for Cpd-X can be significantly de-risked and accelerated.
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Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. Retrieved from [Link]
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Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Al-Ostath, R. A., et al. (2024). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports. Retrieved from [Link]
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DeLucca, G. V., et al. (1998). Stereospecific synthesis, structure-activity relationship, and oral bioavailability of tetrahydropyrimidin-2-one HIV protease inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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(PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. Retrieved from [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2024). Molecules. Retrieved from [Link]
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Sabnis, R. W. (2025). Novel Pyrido[3,4-d]pyrimidin-4-one and Pyrimido[5,4-d]pyrimidin-4-one Derivatives as TREM2 Agonists for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Thorsell, A.-G., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry. Retrieved from [Link]
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Wang, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Nagy, G., et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Oncology. Retrieved from [Link]
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Phase Ib Trial of the KRAS G12C Inhibitor Adagrasib (MRTX849) in Combination With the PARP Inhibitor Olaparib... (2025). ClinicalTrials.gov. Retrieved from [Link]
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Smaill, J. B., et al. (2025). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry. Retrieved from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules. Retrieved from [Link]
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Structures Activity Relationship. (n.d.). LIMU-DR Home. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][14][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals. Retrieved from [Link]
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What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016). YouTube. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules. Retrieved from [Link]
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Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one and its Analogs
Introduction: Unlocking the Therapeutic Potential of the Tetrahydropyrido[4,3-D]pyrimidine Scaffold
The 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one core structure is a key constituent of a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This scaffold serves as a foundational element for the development of potent and selective modulators of various biological targets implicated in a range of pathologies, most notably cancer and autoimmune diseases.
Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as inhibitors of critical cellular enzymes, including human topoisomerase II (topoII), phosphoinositide 3-kinase delta (PI3Kδ), and oncogenic mutants of KRAS such as KRAS-G12D.[1][2][3] The structural features of this scaffold allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The primary mechanism of action for many of these compounds in an oncological context is the disruption of cellular proliferation, often leading to cell cycle arrest and induction of apoptosis.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one and its analogs. The protocols detailed herein are designed to be robust and self-validating, offering insights into the causality behind experimental choices to ensure the generation of reliable and reproducible data.
I. Foundational In Vitro Assays: A Multi-faceted Approach to Characterization
A thorough in vitro characterization of compounds based on the tetrahydropyrido[4,3-D]pyrimidine scaffold necessitates a multi-pronged approach. This typically begins with biochemical assays to determine direct target engagement and inhibitory potency, followed by cell-based assays to assess the compound's effects on cellular processes in a more physiologically relevant context.
A logical workflow for the in vitro evaluation of these compounds is depicted below:
Caption: A typical workflow for the in vitro evaluation of novel compounds.
II. Biochemical Assays: Probing Direct Target Inhibition
The initial step in characterizing a novel compound is to ascertain its direct interaction with its putative molecular target. For derivatives of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one, this often involves enzymatic assays against targets like topoisomerase II.
Protocol 1: Human Topoisomerase IIα DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of human topoisomerase IIα, which relaxes supercoiled DNA.
Expertise & Experience: The choice of a DNA relaxation assay is based on the well-established function of topoisomerase II.[1] The use of supercoiled plasmid DNA as a substrate provides a clear and visually discernible readout by agarose gel electrophoresis. The transition from supercoiled to relaxed DNA is a direct measure of enzyme activity.
Trustworthiness: A robust assay includes both positive and negative controls. Etoposide, a known topoisomerase II inhibitor, serves as a reliable positive control, while DMSO is used as a vehicle control. The inclusion of a "no enzyme" control is crucial to ensure that the observed DNA relaxation is indeed due to topoisomerase IIα activity.
Materials:
-
Human Topoisomerase IIα (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Etoposide (positive control)
-
DMSO (vehicle control)
-
Stop Solution/Loading Dye (e.g., 0.77% SDS, 77 mM EDTA, with a tracking dye)
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA (final concentration ~10 µg/mL), and human topoisomerase IIα (sufficient to cause complete relaxation in the vehicle control).
-
Dispense the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations (typically a serial dilution). Include vehicle (DMSO) and positive (etoposide) controls.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a suitable DNA stain and visualize under UV light.
-
Quantify the band intensities for supercoiled and relaxed DNA to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
| Parameter | Description | Typical Value |
| IC50 | The concentration of the compound that inhibits 50% of the enzyme's activity. | Varies depending on the compound's potency. |
III. Cell-Based Assays: Assessing Phenotypic Effects
Following the confirmation of direct target engagement, it is crucial to evaluate the compound's effects in a cellular context. Cell-based assays provide insights into a compound's cell permeability, off-target effects, and its overall impact on cell viability and proliferation.
Protocol 2: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Expertise & Experience: The MTT assay is a widely adopted and cost-effective method for high-throughput screening of compound libraries to assess cytotoxicity.[6] The choice of cell line is critical and should be relevant to the intended therapeutic application (e.g., cancer cell lines known to be sensitive to topoisomerase II inhibitors).
Trustworthiness: To ensure data reliability, it is essential to perform the assay in at least triplicate. A "no cell" control is included to determine the background absorbance. A vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin) are also necessary for data normalization and comparison.
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include vehicle and positive controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits cell proliferation by 50%. |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Expertise & Experience: Cell cycle arrest is a common mechanism of action for anticancer drugs.[8] Flow cytometry using a DNA-staining dye like propidium iodide (PI) provides a rapid and robust method to assess the effects of a compound on cell cycle progression. The accumulation of cells in a specific phase of the cell cycle can provide valuable mechanistic insights.
Trustworthiness: Proper controls are essential for accurate cell cycle analysis. Untreated and vehicle-treated cells serve as negative controls to establish the baseline cell cycle distribution. A known cell cycle-arresting agent can be used as a positive control. Doublet discrimination is a critical step in the data analysis to exclude cell aggregates.
Materials:
-
Cells treated with the test compound for a specified duration
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound at relevant concentrations (e.g., IC50 and 2x IC50) for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol 4: Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[9]
Expertise & Experience: Induction of apoptosis is a desired outcome for many anticancer therapies.[5] The Annexin V/PI dual staining method is a widely accepted standard for the quantitative assessment of apoptosis by flow cytometry. It provides more detailed information than assays that only measure late-stage apoptosis or necrosis.
Trustworthiness: As with other flow cytometry-based assays, proper controls are paramount. Untreated cells provide the baseline for apoptosis levels. A known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control. Compensation for spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PI) is critical for accurate data interpretation.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
IV. Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Activity of a Hypothetical Compound
| Assay | Target/Cell Line | Endpoint | Result (IC50/EC50) |
| Topo IIα Relaxation | Human Topo IIα | Inhibition of DNA relaxation | 5.2 µM |
| Cell Proliferation | MCF-7 | Inhibition of cell growth | 10.8 µM |
| Cell Proliferation | A549 | Inhibition of cell growth | 15.3 µM |
| Cell Cycle Analysis | MCF-7 (at 2x IC50) | % of cells in G2/M | 65% (vs. 15% in control) |
| Apoptosis Assay | MCF-7 (at 2x IC50) | % of apoptotic cells | 45% (vs. 5% in control) |
V. Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of novel compounds based on the 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one scaffold. By systematically evaluating direct target engagement and cellular effects, researchers can gain critical insights into the mechanism of action and therapeutic potential of these compounds. The presented protocols, when executed with the appropriate controls and attention to detail, will yield reliable and reproducible data to guide further drug development efforts.
VI. References
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d] pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. [Link]
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MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735–1750. [Link]
-
Hamajima, T., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. Bioorganic & Medicinal Chemistry, 27(6), 1056–1064. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(11), 2618. [Link]
-
Li, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 19, 4457–4474. [Link]
-
Mavrova, A. T., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6649. [Link]
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. [Link]
-
Al-Ostath, A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6931. [Link]
-
Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4156. [Link]
-
Taylor & Francis Online. (n.d.). Cell cycle arrest – Knowledge and References. Retrieved from [Link]
-
Belkacem, N., et al. (2021). Antiproliferative activity, cell-cycle arrest, apoptotic induction and LC-HRMS/MS analyses of extracts from two Linum species. Pharmaceutical Biology, 59(1), 1251–1262. [Link]
-
Abdelgawad, M. A., et al. (2021). Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1][2][10]triazolo[3,4- a ]isoquinoline chalcones. ResearchGate. [Link]
-
Ghorbani, M., et al. (2013). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Iranian Journal of Basic Medical Sciences, 16(10), 1063–1068. [Link]
-
Brindani, N., et al. (2025). (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. ResearchGate. [Link]
-
BioDuro. (n.d.). In Vitro Assays. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one [myskinrecipes.com]
Mastering the Purification of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one: An Application Guide
Introduction: The Critical Role of Purity in Drug Discovery
The compound 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule belonging to the pyridopyrimidine class. This structural motif is of significant interest in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities. The efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Even minute impurities can lead to erroneous biological data, side effects, or instability of the final product. Therefore, robust and efficient purification protocols are paramount during the research and development process.
This comprehensive guide provides detailed application notes and protocols for the purification of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one. We will delve into the rationale behind the selection of purification methods, offering a scientifically grounded approach for researchers in the field.
Understanding the Molecule: Properties and Potential Impurities
A thorough understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis is the foundation of an effective purification strategy.
Physicochemical Properties:
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₈H₁₁N₃O | Influences molecular weight and polarity. |
| Molecular Weight | 165.19 g/mol | Relevant for mass spectrometry-based analysis. |
| Structure | Fused heterocyclic system with a lactam and a secondary amine. | The presence of polar functional groups (N-H, C=O) suggests moderate to high polarity, influencing solvent and stationary phase selection. |
| Predicted Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in less polar solvents like dichloromethane and ethyl acetate; and poorly soluble in nonpolar solvents like hexanes. | Guides the choice of solvents for recrystallization and chromatography. |
Common Synthetic Pathway and Potential Impurities:
A plausible synthetic route to the target compound involves the cyclocondensation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with acetamidine hydrochloride.
Caption: A simplified synthetic pathway highlighting the formation of the crude product and potential impurities.
Based on this synthesis, the following impurities may be present in the crude product:
-
Unreacted Starting Materials: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate and acetamidine.
-
Partially Reacted Intermediates: Amidine-ester adducts that have not fully cyclized.
-
Byproducts: Products from self-condensation of the starting materials or other side reactions.
-
Reagents and Catalysts: Any bases or catalysts used in the reaction.
The purification strategy must effectively separate the target molecule from these structurally similar and dissimilar compounds.
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve high purity. We will explore recrystallization and column chromatography as primary methods, with preparative HPLC as a high-resolution alternative.
Caption: A decision-tree workflow for the purification of the target compound.
Protocol 1: Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the polarity of the target molecule and literature on similar compounds, polar protic solvents are a good starting point.[1]
Step-by-Step Protocol:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product (approx. 10-20 mg) in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and water) at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid. Use a magnetic stirrer and hot plate for efficient dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Outcome: This method is effective for removing impurities with significantly different solubility profiles from the target compound. A purity of >95% can often be achieved.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Rationale for System Selection: For a moderately polar compound like 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one, normal-phase silica gel is a suitable stationary phase. The mobile phase should be a mixture of a nonpolar and a polar solvent, with the polarity adjusted to achieve good separation. Based on literature for similar heterocyclic compounds, a mixture of dichloromethane (or chloroform) and methanol is a good starting point.[1]
Step-by-Step Protocol:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Spot the crude product on a silica gel TLC plate and elute with different ratios of dichloromethane:methanol (e.g., 99:1, 98:2, 95:5). The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is loaded onto the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation: Eluent Systems for Column Chromatography
| Eluent System (v/v) | Typical Application | Expected Rf of Target Compound |
| Dichloromethane:Methanol (98:2) | For less polar impurities. | ~0.3 |
| Dichloromethane:Methanol (95:5) | General purpose. | ~0.4 |
| Chloroform:Methanol (95:5) | Alternative to dichloromethane. | ~0.4 |
| Ethyl Acetate:Hexane (gradient) | For resolving closely related nonpolar impurities. | Varies with gradient |
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest level of purity (>99%), preparative HPLC is the method of choice. This technique offers superior resolution compared to flash chromatography.
Rationale for System Selection: Reversed-phase HPLC is commonly used for the purification of polar to moderately polar compounds. A C18 column is a versatile and robust choice. The mobile phase typically consists of an aqueous component and an organic modifier, often with an acid additive to improve peak shape.[2]
Step-by-Step Protocol:
-
Analytical Method Development: Develop an analytical HPLC method using a C18 column to determine the retention time of the target compound and to resolve it from impurities. A common mobile phase is a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Method Scaling: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the partially purified compound (from recrystallization or column chromatography) in the mobile phase or a suitable solvent like methanol or DMSO.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the target compound's peak.
-
Solvent Removal: Remove the HPLC solvents, often by lyophilization, to obtain the highly pure product.
Data Presentation: Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Purity Assessment: A Necessary Validation
After each purification step, it is crucial to assess the purity of the product.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a reaction or column chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity (by UV or other detectors) and the identity of the compound (by mass).
-
High-Performance Liquid Chromatography (HPLC/UPLC): Offers a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.
A final purity of ≥98% as determined by HPLC or UPLC is generally required for in vitro and in vivo studies.
Conclusion
The purification of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one requires a systematic approach, starting with an understanding of the compound's properties and potential impurities. A combination of recrystallization and column chromatography is often sufficient to achieve good purity for initial studies. For applications demanding the highest purity, preparative HPLC is an indispensable tool. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and optimize their purification strategies, ensuring the integrity of their scientific findings.
References
- ALkhafaji, M. A. R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters 4.4 (2021): 192-199.
-
Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central. Available at: [Link].
-
Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. Available at: [Link].
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed Central. Available at: [Link].
-
A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation - RSC Publishing. Available at: [Link].
- Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Pharmaceutical Chemistry Journal 38.1 (2004): 48-59.
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC - NIH. Available at: [Link].
-
Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH. Available at: [Link].
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link].
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Chemicals. Available at: [Link].
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. Available at: [Link].
-
(PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION - ResearchGate. Available at: [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the optimization of this important heterocyclic scaffold.
Introduction: The Synthetic Challenge
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one presents a common yet nuanced challenge in heterocyclic chemistry. While the overall transformation appears straightforward, successful and high-yielding synthesis hinges on the careful control of reaction parameters to navigate potential side reactions and purification hurdles. This guide provides a systematic approach to troubleshooting and optimizing your experimental setup.
Proposed Synthetic Pathway
A common and effective route to the target molecule involves a two-step process starting from a commercially available piperidone derivative. This pathway is adaptable and allows for the introduction of various substituents on the pyrimidine ring.
Caption: Decision tree for troubleshooting low reaction yield.
FAQ 2: Difficulty in Product Purification
Question: My crude product is difficult to purify. I am observing streaking on my TLC plates and co-eluting impurities during column chromatography. How can I improve the purification?
Answer:
The target molecule, containing multiple nitrogen atoms, is polar and can exhibit basic properties, leading to challenging purifications.
Purification Strategies:
| Issue | Explanation | Suggested Solution |
| Streaking on Silica Gel TLC | The basic nitrogen atoms in the molecule can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing and streaking. [1] | Add a basic modifier to your eluent system, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide in the methanol portion of your mobile phase. This will neutralize the acidic sites on the silica. [1] |
| Co-eluting Impurities | Polar impurities with similar retention factors to your product can be difficult to separate. | Consider switching to a different stationary phase. Neutral alumina can be a good alternative for basic compounds. [1]Reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA can also be effective. |
| Product is an Oil or Fails to Crystallize | The presence of impurities can inhibit crystallization. The product itself may also have a low melting point. | If column chromatography yields an impure oil, try converting the product to its hydrochloride or another salt by treating a solution of the purified oil with HCl in ether or a similar solvent. The resulting salt is often a crystalline solid that can be filtered and washed. |
FAQ 3: Formation of an Unexpected Isomer
Question: I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. What could this be?
Answer:
A plausible side reaction is the formation of the isomeric 4-amino-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine. This can occur if the cyclization proceeds through an alternative pathway.
Mechanistic Insight:
The cyclocondensation is believed to proceed via an initial attack of a nitrogen from the acetamidine on the nitrile group of the intermediate. Subsequent intramolecular cyclization and tautomerization lead to the desired product. However, under certain conditions, an alternative cyclization involving the ester group might be possible, leading to an isomeric product.
Diagnostic Actions:
-
Detailed NMR Analysis: Carefully analyze the 1H and 13C NMR spectra. Look for the presence of an NH2 signal and the absence of a characteristic lactam NH proton. 2D NMR techniques like HMBC and HSQC can help elucidate the connectivity of the atoms.
-
Reaction Condition Review: This side reaction may be favored by certain bases or temperatures. If you are consistently isolating the isomer, consider systematically varying the base and temperature as outlined in FAQ 1.
Detailed Experimental Protocol (Suggested Starting Point)
This protocol is an adaptation of known procedures for similar compounds and may require optimization.
Step 1: Synthesis of Ethyl 4-amino-3-cyanopiperidine-3-carboxylate (Intermediate)
-
To a solution of ethyl 4-oxopiperidine-3-carboxylate hydrochloride (1 equivalent) in ethanol, add malononitrile (1 equivalent), elemental sulfur (1.1 equivalents), and morpholine (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Target Molecule)
-
Dissolve the purified intermediate from Step 1 (1 equivalent) in anhydrous ethanol.
-
Add acetamidine hydrochloride (1.5 equivalents) and sodium ethoxide (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography (see FAQ 2 for recommendations) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Deshmukh, M. B., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(23), 7292.
- Vidal, M., et al. (2016). Ultrasound irradiation promoted the cyclocondensation of β-keto esters and amidines in good to excellent yields to form highly substituted 4-pyrimidinols. Synthesis, 48(24), 4246-4252.
- Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092–10097.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- Sasada, T., et al. (2009).
- Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
- Biotage. (2023).
- ResearchGate. (2014).
- Chu, X. Q., et al. (2017). An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron(II)-complex provides various pyrimidine derivatives with broad functional group tolerance. The Journal of organic chemistry, 82(3), 1145–1154.
- Singh, A., et al. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic letters, 19(21), 5673–5676.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- ResearchGate. (2013).
- SciELO. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.
- PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
- ResearchGate. (2013). Chemistry of 2-Amino-3-cyanopyridines.
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- Google Patents. (2013). Preparation method of 2-amino pyrimidine. CN102952083B.
- Google Patents. (2013). Preparation method of 2-amino pyrimidine. CN102952083A.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- PubMed. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US6365740B1.
- PubMed Central. (2014). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles.
- ResearchGate. (n.d.).
- PubMed Central. (2022).
- ResearchGate. (2025).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- IVYSCI. (n.d.).
- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
- Fisher Scientific. (n.d.).
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one as a Potential CDK4/6 Inhibitor
Introduction: Unveiling the Potential of a Novel Scaffold
The tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antagonism of the Hedgehog signaling pathway and inhibition of human topoisomerase II.[1][2][3] This structural motif is closely related to the pyrido[2,3-d]pyrimidin-one core, which forms the backbone of several clinically successful kinase inhibitors, most notably Palbociclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[4][5]
This guide focuses on a specific derivative, 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one (hereafter referred to as Compound X ), and proposes a systematic, multi-tiered experimental framework to validate its biological activity. Our central hypothesis is that Compound X functions as a CDK4/6 inhibitor, thereby arresting cell cycle progression and inhibiting cancer cell proliferation.
To provide a rigorous and objective assessment, we will compare the performance of Compound X directly against Palbociclib , the current standard-of-care and an FDA-approved therapeutic for HR+/HER2- metastatic breast cancer.[6][7] This comparative approach ensures that any observed activity is benchmarked against a clinically relevant standard, providing immediate context for its potential as a novel therapeutic agent.
Scientific Rationale: Targeting the Master Regulators of the Cell Cycle
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that act as the engine of the cell cycle, driving its progression through distinct phases.[8][9] Specifically, the CDK4/6-Cyclin D complex is a critical regulator of the G1 to S phase transition.[10][11] In response to mitogenic signals, this complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[12] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes required for DNA replication. Phosphorylation by CDK4/6 causes a conformational change in Rb, leading to the release of E2F, which then activates the transcription of S-phase genes, committing the cell to divide.[10]
In many cancers, this pathway is dysregulated, leading to hyperactive CDK4/6, constitutive Rb phosphorylation, and uncontrolled cell proliferation.[8][13] Therefore, inhibiting CDK4/6 is a validated and powerful therapeutic strategy to restore cell cycle control.[7][14] Our validation strategy is designed to test if Compound X engages this specific molecular mechanism.
Caption: The CDK4/6-Rb-E2F signaling pathway controlling the G1/S cell cycle transition.
Experimental Validation Workflow: A Three-Tiered Approach
To build a robust case for the biological activity of Compound X, we will employ a sequential, multi-tiered validation process. Each step provides a higher level of evidence, moving from direct target engagement in a purified system to mechanistic confirmation in a complex biological context.
Caption: Logical flow for interpreting the multi-tiered experimental results.
Data Presentation and Comparison
All quantitative data should be summarized for clear comparison. The following tables present a hypothetical but realistic outcome where Compound X is a potent inhibitor, albeit slightly less so than the clinical benchmark.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound X | CDK4/Cyclin D1 | 18.5 |
| CDK6/Cyclin D3 | 25.2 | |
| Palbociclib | CDK4/Cyclin D1 | 11.0 |
| | CDK6/Cyclin D3 | 16.0 |
Table 2: Anti-proliferative Activity in MCF-7 Cells
| Compound | IC50 (nM) |
|---|---|
| Compound X | 125 |
| Palbociclib | 80 |
Conclusion
This guide outlines a comprehensive and self-validating framework for assessing the biological activity of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one. By progressing from direct biochemical inhibition to cellular function and finally to on-target mechanistic confirmation, this workflow provides a high degree of scientific confidence in the results. The direct comparison against Palbociclib at each stage ensures that the data is not only robust but also framed within a clinically and commercially relevant context. A positive outcome from this series of experiments would validate Compound X as a promising new CDK4/6 inhibitor worthy of further preclinical development.
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A Researcher's Guide to the Reproducibility of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one: A Comparative Analysis
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the reproducibility of experimental results pertaining to 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one. In the ever-pressing quest for novel therapeutics, the ability to reliably reproduce and build upon published findings is paramount. This document offers a comparative framework for understanding the synthesis, characterization, and biological evaluation of this compound, alongside alternative scaffolds, with a core focus on the principles of scientific integrity and experimental robustness.
Introduction: The Tetrahydropyridopyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of potent and selective inhibitors of key biological targets. These include enzymes implicated in cancer and other diseases, such as phosphoinositide 3-kinase delta (PI3Kδ) and topoisomerase II. The 2-methyl substituted variant, 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one, has emerged as a compound of interest within this class. However, the reproducibility of its synthesis and reported biological activities can be influenced by numerous factors, from the purity of starting materials to the specific parameters of biological assays. This guide aims to dissect these variables and provide a roadmap for achieving consistent and reliable results.
I. Synthesis and Characterization: Establishing a Reproducible Baseline
Representative Synthetic Pathway
The synthesis of the tetrahydropyridopyrimidine core generally involves a multi-step sequence that requires careful control of reaction conditions to ensure high purity and yield. The following workflow is adapted from a known procedure for a similar scaffold and highlights the key transformations.[1]
Caption: Representative synthetic workflow for a tetrahydropyridopyrimidine derivative.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step protocol for the synthesis of a tetrahydropyridopyrimidine derivative, based on published methods for similar compounds.[1]
-
N-Substitution of Piperidin-4-one: To a solution of piperidin-4-one in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) and the desired alkylating agent (e.g., benzyl chloride). The reaction is typically stirred at an elevated temperature (e.g., 80 °C) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Gewald Reaction: The N-substituted piperidin-4-one is then subjected to a Gewald reaction. This involves reacting the ketone with ethyl cyanoacetate and elemental sulfur in the presence of a base, such as morpholine, in a solvent like ethanol under reflux. This step forms the thiophene ring fused to the piperidine.
-
Pyrimidine Ring Formation: The resulting aminothiophene derivative undergoes cyclization to form the pyrimidine ring. This is typically achieved by heating with formamidine acetate in a high-boiling solvent like DMF at around 100 °C.
-
Chlorination (Optional for further derivatization): The carbonyl group at the 4-position of the pyrimidine ring can be converted to a chlorine atom using a chlorinating agent like phosphoryl chloride (POCl3) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This chlorinated intermediate is a versatile precursor for introducing various substituents at this position.
-
Final Derivatization: The chlorinated intermediate can then be reacted with a variety of nucleophiles, such as amines, to introduce diversity at the 4-position.
Causality in Synthesis and the Importance of Characterization
The choice of reagents and reaction conditions at each step is critical for the final outcome. For instance, the base used in the Gewald reaction can influence the yield and purity of the product. Similarly, the temperature and reaction time for the cyclization step must be carefully controlled to avoid side reactions.
To ensure the identity and purity of the synthesized 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one, a comprehensive suite of analytical techniques is non-negotiable. This self-validating system of characterization is essential for any claims of biological activity to be considered trustworthy.
| Analytical Technique | Purpose | Expected Observations for a Pure Sample |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | A clean spectrum with the correct number of signals, appropriate chemical shifts, and coupling constants consistent with the proposed structure. Absence of significant impurity peaks. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns should be consistent with the structure. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak, ideally with a purity of >95%, as determined by area percentage. |
| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values. |
II. Biological Evaluation: Protocols for Reproducible Results
The biological activity of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one and its analogs has been explored against several key targets in drug discovery. To ensure the reproducibility of these findings, it is imperative to follow standardized and well-detailed protocols.
A. PI3Kδ Kinase Inhibition Assay
The tetrahydropyridopyrimidine scaffold has been identified as a potent inhibitor of PI3Kδ.[2] The ADP-Glo™ Kinase Assay is a common and reliable method for measuring the activity of kinases and their inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay for PI3Kδ
This protocol is adapted from commercially available kits and established methodologies.[3][4][5]
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the test compound (e.g., 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one) in 100% DMSO. Create a serial dilution of the compound in the Kinase Reaction Buffer.
-
Prepare the PI3Kδ enzyme and its substrate (e.g., PIP2) in the Kinase Reaction Buffer.
-
Prepare the ATP solution in the Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 2.5 µL of the PI3Kδ enzyme/substrate mix.
-
Add 2.5 µL of the ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
-
Signal Detection:
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the inhibitor.
-
Caption: Simplified PI3K signaling pathway and the point of inhibition.
B. Topoisomerase II Inhibition Assay
Derivatives of the tetrahydropyridopyrimidine scaffold have also shown activity as topoisomerase II inhibitors.[6] A common method to assess this activity is the kDNA decatenation assay.
Experimental Protocol: Topoisomerase II Decatenation Assay
This protocol is based on commercially available kits and established procedures.[7][8][9][10]
-
Reaction Setup:
-
Prepare a reaction mixture containing 10x Topo II Assay Buffer, ATP, and kinetoplast DNA (kDNA).
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the tubes. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).
-
-
Enzyme Addition and Incubation:
-
Add human topoisomerase II enzyme to each tube to start the reaction.
-
Incubate the reactions at 37 °C for 30 minutes.
-
-
Reaction Termination and Protein Digestion:
-
Stop the reaction by adding a stop buffer containing SDS.
-
Treat the samples with proteinase K to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Add loading dye to each sample and load onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Inhibited reactions will show a band of catenated kDNA at the top of the gel, while active enzyme will decatenate the kDNA, resulting in faster-migrating minicircles.
-
C. Cell Viability Assay
To assess the cytotoxic or cytostatic effects of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one on cancer cell lines, the Sulforhodamine B (SRB) assay is a robust and reproducible method.[11][12][13][14][15][16]
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content, which reflects cell number.
III. Comparative Analysis with Alternative Scaffolds
To provide context for the potential of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one, it is essential to compare its performance with that of alternative inhibitors targeting the same pathways.
| Target | Tetrahydropyridopyrimidine Scaffold | Alternative Scaffolds | Key Differentiators |
| PI3Kδ | Potent and selective inhibition has been reported for some derivatives. | Imidazopyridines, quinazolinones, benzimidazoles. | Different scaffolds may offer alternative binding modes, improved pharmacokinetic properties, or different off-target profiles. |
| Topoisomerase II | Some analogs have shown promising inhibitory activity. | Anthracyclines (e.g., doxorubicin), epipodophyllotoxins (e.g., etoposide), acridines. | Established clinical agents often have significant toxicities. Novel scaffolds aim to improve the therapeutic window. |
IV. Discussion: Addressing the Reproducibility Challenge
The reproducibility of experimental results is a cornerstone of scientific progress. In the context of novel compound development, several factors can contribute to a lack of reproducibility.
In Chemical Synthesis:
-
Purity of Starting Materials: The presence of impurities in starting materials can lead to the formation of side products, affecting the yield and purity of the final compound.
-
Reaction Conditions: Seemingly minor variations in temperature, reaction time, solvent purity, and atmospheric conditions can significantly impact the outcome of a reaction.
-
Purification Methods: The choice of purification technique (e.g., chromatography, recrystallization) and the rigor with which it is performed are critical for obtaining a pure compound.
In Biological Assays:
-
Cell Line Authenticity and Passage Number: Misidentified or cross-contaminated cell lines are a major source of irreproducible data. High passage numbers can also lead to genetic drift and altered phenotypes.
-
Reagent Variability: Lot-to-lot variations in reagents, such as enzymes, antibodies, and cell culture media, can introduce significant variability.
-
Assay-Specific Parameters: Minor differences in incubation times, cell seeding densities, and instrument settings can all affect the final results.
Conclusion and Future Directions
While 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one belongs to a promising class of compounds with potential therapeutic applications, a thorough and transparent approach to research is necessary to ensure the reproducibility of its findings. This guide has provided a framework for achieving this through detailed synthetic considerations and robust biological assay protocols.
Future work in this area should prioritize the publication of detailed, step-by-step protocols for the synthesis and biological evaluation of this specific compound. Furthermore, inter-laboratory validation studies would be invaluable for establishing the true reproducibility of its effects. By adhering to the principles of scientific integrity and providing comprehensive experimental details, the research community can build a solid foundation for the development of novel and effective therapeutics based on the tetrahydropyridopyrimidine scaffold.
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A Comparative Guide to the Cross-Validation of Novel Tetrahydropyrido[4,3-d]pyrimidine Scaffolds Against Established Kinase Inhibitors
Introduction: The Quest for Novel Scaffolds in Kinase Inhibitor Discovery
In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Among the most successful targets are protein kinases, enzymes that regulate a vast array of cellular processes. However, the emergence of drug resistance and the need for improved safety profiles necessitate a continuous search for novel chemical scaffolds. The tetrahydropyrido[4,3-d]pyrimidine (THPP) core is a "privileged scaffold," a molecular framework that has demonstrated the ability to bind to multiple biological targets. Derivatives of this scaffold have shown a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[1] Specifically, various THPP analogs have been investigated as inhibitors of critical cancer-related targets such as EGFR, PI3Kδ, Topoisomerase II, and VCP/p97.[2][3][4][5][6]
This guide provides a comprehensive framework for the cross-validation of findings related to a representative compound, 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one . We will use the highly successful and well-characterized class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors as a benchmark for comparison. The objective is not merely to present data but to elucidate the scientific rationale behind the comparative validation process, empowering researchers to rigorously assess the potential of novel chemical entities.
Section 1: The Biological Target: The CDK4/6-Rb Axis in Cell Cycle Progression
An uncontrolled cell cycle is a fundamental characteristic of cancer.[7] The transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint, often referred to as the restriction point.[7] This transition is primarily governed by the activity of two cyclin-dependent kinases, CDK4 and CDK6.[7]
In response to mitogenic signals, Cyclin D proteins are synthesized and form active complexes with CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma protein (Rb).[8] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for S-phase entry. Upon phosphorylation by the Cyclin D-CDK4/6 complex, Rb releases E2F, which then activates the transcription of target genes, committing the cell to division.[8][9][10] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is hyperactivated, leading to unchecked proliferation.[11] Therefore, inhibiting CDK4 and CDK6 is a clinically validated strategy to halt cancer cell proliferation.[12][13]
Section 2: The Benchmarks: A Profile of Approved CDK4/6 Inhibitors
Three CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have been approved by the FDA and are widely used in combination with endocrine therapy for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[14][15] These drugs serve as the gold standard against which any new, purported CDK4/6 inhibitor must be measured.
Table 1: Comparative Profile of Approved CDK4/6 Inhibitors
| Feature | Palbociclib (Ibrance) | Ribociclib (Kisqali) | Abemaciclib (Verzenio) |
| Developer | Pfizer | Novartis | Eli Lilly |
| First Approval (US) | 2015 | 2017 | 2017 |
| Primary Indication | HR+, HER2- Advanced or Metastatic Breast Cancer[12] | HR+, HER2- Advanced or Metastatic Breast Cancer[16] | HR+, HER2- Advanced, Metastatic, or High-Risk Early Breast Cancer[15][17] |
| Key Clinical Trial(s) | PALOMA series[14] | MONALEESA series[14] | MONARCH series[14] |
| Reported Efficacy | Improved Progression-Free Survival (PFS)[11] | Improved PFS and Overall Survival (OS) | Improved PFS and OS in metastatic and invasive disease-free survival (IDFS) in early breast cancer[17][18][19] |
While clinically effective, these inhibitors are associated with distinct toxicity profiles that must be considered. A novel agent should ideally demonstrate comparable or superior efficacy with an improved safety margin.
Table 2: Common (>20% incidence) Adverse Events of Approved CDK4/6 Inhibitors
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | Very Common | Very Common [20][21] | Common |
| Leukopenia | Very Common | Very Common [20] | Very Common [17] |
| Fatigue | Very Common | Very Common [20][21] | Very Common [17] |
| Nausea | Very Common | Very Common [20][21][22] | Very Common [17] |
| Diarrhea | Common | Common[20][22] | Very Common [17] |
| Anemia | Common | Very Common [20] | Very Common [17] |
| Infections | Common | Very Common [20] | Very Common [17] |
| Vomiting | Common | Common[22] | Common |
| Headache | Common | Common[22] | Very Common [17] |
| Increased Liver Enzymes | Infrequent | Common[16][20] | Common |
| QTc Prolongation | Rare | Potential Risk[16] | Rare |
Note: "Very Common" and "Common" are general classifications based on reported high incidences in clinical trials. Frequencies can vary based on combination therapy and patient population.
Section 3: A Framework for Cross-Validating the THPP Scaffold
Given the established precedent for pyridopyrimidine-based kinase inhibitors, it is scientifically logical to hypothesize that 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one, or its derivatives, could exhibit inhibitory activity against CDK4/6. The following sections outline a rigorous, multi-step experimental workflow designed to test this hypothesis and cross-validate the findings against the established benchmarks.
This workflow is designed to be self-validating. For instance, if a compound shows potent enzymatic inhibition of CDK4/6 (Protocol 1), it should consequently inhibit the proliferation of CDK4/6-dependent cell lines (Protocol 2) and induce a characteristic G1 cell cycle arrest (Protocol 3). A failure in a downstream assay would call the initial findings into question or suggest off-target effects.
Section 4: Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Rationale: This biochemical assay directly measures the binding affinity of the test compound to the target kinase, providing a quantitative IC50 value (the concentration of inhibitor required to achieve 50% inhibition). It is the foundational screen to establish on-target activity.
Materials:
-
CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes (e.g., from Thermo Fisher Scientific).
-
Eu-anti-GST Antibody.
-
LanthaScreen™ Certified Kinase Tracer.
-
Test Compound (2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one) and Benchmark (Palbociclib) dissolved in 100% DMSO.
-
Assay Buffer.
-
384-well microplates.
-
Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Procedure:
-
Prepare a serial dilution of the test compound and Palbociclib in DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.
-
In a 384-well plate, add 4 µL of the kinase/antibody mixture to each well.
-
Add 1 µL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot the percent inhibition against the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTS Assay)
Rationale: This assay measures the metabolic activity of a cell population, which is a proxy for cell viability and proliferation. Using CDK4/6-dependent, Rb-positive breast cancer cell lines (e.g., MCF-7, T-47D) is crucial to link target inhibition to a cellular phenotype.
Materials:
-
MCF-7 or T-47D human breast cancer cell lines.
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test Compound and Palbociclib.
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and Palbociclib in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm.
-
Normalize the data to the vehicle control and plot the percent growth inhibition against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: The hallmark mechanism of CDK4/6 inhibitors is G1 phase cell cycle arrest.[11] This assay quantifies the proportion of cells in each phase of the cell cycle (G1, S, G2/M) by measuring DNA content, providing definitive mechanistic validation.
Materials:
-
MCF-7 cells.
-
6-well cell culture plates.
-
Test Compound and Palbociclib.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compound and Palbociclib at concentrations equivalent to their 1x and 5x GI50 values for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the G1 population with a corresponding decrease in the S phase population confirms the expected mechanism of action.
Section 5: Data Interpretation and Comparative Analysis
The ultimate goal is to build a comparative data package. The findings for the novel THPP compound should be juxtaposed with the benchmark inhibitor (Palbociclib) run in parallel under identical conditions.
Table 3: Hypothetical Data for Cross-Validation
| Parameter | 2-Methyl-THPP (Test Compound) | Palbociclib (Benchmark) | Interpretation |
| CDK4/CycD1 IC50 | 150 nM | 11 nM | Test compound is less potent at the enzymatic level. |
| CDK6/CycD3 IC50 | 250 nM | 16 nM | Test compound is less potent at the enzymatic level. |
| MCF-7 GI50 | 600 nM | 80 nM | Cellular activity reflects enzymatic potency. |
| Cell Cycle Arrest (at 1x GI50) | 25% increase in G1 population | 45% increase in G1 population | Both compounds show the correct mechanism, but the benchmark is more effective at inducing G1 arrest at its GI50. |
Causality and Interpretation: In this hypothetical scenario, the data tells a coherent story. The nanomolar, albeit weaker, IC50 values against CDK4/6 suggest on-target activity. This is validated by the corresponding growth inhibition in a CDK4/6-dependent cell line and the confirmation of G1 arrest. The lower potency compared to Palbociclib indicates that while the scaffold is active, further chemical optimization would be required to achieve competitive efficacy.
Conclusion
The cross-validation of findings for a novel compound like 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one is a systematic process of building a logical, evidence-based case for its biological activity. By employing a tiered approach—from biochemical target engagement to cellular activity and mechanistic validation—and by constantly comparing the results to a clinically relevant benchmark like Palbociclib, researchers can make informed decisions. This rigorous framework ensures that resources are focused on scaffolds with genuine therapeutic potential, mitigating risks and accelerating the path from discovery to development. The versatility of the THPP scaffold makes it an exciting platform for drug discovery, but its ultimate value can only be unlocked through the disciplined application of comparative validation.
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Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022-10-21). National Institutes of Health (NIH). Available from: [Link]
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025-05-27). National Institutes of Health (NIH). Available from: [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022-07-12). National Institutes of Health (NIH). Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][23]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022-01-05). National Institutes of Health (NIH). Available from: [Link]
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Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. (2019-03-15). PubMed. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][23]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (N/A). MDPI. Available from: [Link]
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Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. (N/A). PubMed Central. Available from: [Link]
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Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. (2018-05-01). PubMed. Available from: [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024-04-05). National Institutes of Health (NIH). Available from: [Link]
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Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (N/A). ResearchGate. Available from: [Link]
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Ribociclib (oral route). (N/A). Mayo Clinic. Available from: [Link]
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Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. (2015-08-31). PubMed Central. Available from: [Link]
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What Are CDK4/6 Inhibitors?. (N/A). BreastCancer.org. Available from: [Link]
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The Evolution of Abemaciclib Clinical Trial Data for the Treatment of HR-Positive/HER2-Negative Metastatic Breast Cancer. (N/A). Oncology Practice Management. Available from: [Link]
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Overall survival with abemaciclib in early breast cancer. (2025-10-17). PubMed. Available from: [Link]
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CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. (2023-10-11). National Institutes of Health (NIH). Available from: [Link]
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Palbociclib. (N/A). Wikipedia. Available from: [Link]
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Understanding and Managing Side Effects. (N/A). Kisqali. Available from: [Link]
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Ribociclib (Kisqali). (N/A). Breast Cancer Now. Available from: [Link]
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Adjuvant Abemaciclib Plus Endocrine Therapy for Hormone Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative, High-Risk Early Breast Cancer: Results From a Preplanned monarchE Overall Survival Interim Analysis, Including 5-Year Efficacy Outcomes. (2024-01-09). ASCO Publications. Available from: [Link]
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Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). (N/A). PubMed. Available from: [Link]
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Abemaciclib Improves PFS at Six Months Among Patients with High-Grade Meningiomas Harbouring NF2 or CDK Pathway Alterations. (2026-01-16). ESMO. Available from: [Link]
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Ribociclib: MedlinePlus Drug Information. (2025-01-15). MedlinePlus. Available from: [Link]
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CDK4/6 Inhibitors. (N/A). Susan G. Komen®. Available from: [Link]
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The Mechanism of Action of Palbociclib. (N/A). Targeted Oncology. Available from: [Link]
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Ribociclib (Kisqali®). (N/A). Macmillan Cancer Support. Available from: [Link]
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List of CDK 4/6 inhibitors + Uses, Types & Side Effects. (2023-04-14). Drugs.com. Available from: [Link]
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FDA approves abemaciclib with endocrine therapy for early breast cancer. (2021-10-13). FDA. Available from: [Link]
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Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer?. (2025-03-14). YouTube. Available from: [Link]
-
What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?. (2025-12-05). N/A. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one and its Analogs as Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical nexus in the development and progression of various malignancies, including medulloblastoma and basal cell carcinoma.[1] Central to this pathway is the G-protein coupled receptor, Smoothened (SMO), making it a prime target for therapeutic intervention.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of SMO inhibitors built around the 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one scaffold. We will objectively compare its performance with established and emerging alternatives, supported by experimental data, to offer a comprehensive resource for researchers in the field.
The Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Privileged Structure for SMO Inhibition
The tetrahydropyrido[4,3-d]pyrimidine core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer and antipsychotic properties.[2] A notable example from this class, designated Hh003, has been identified as a potent inhibitor of the Hedgehog pathway.[3] This compound not only suppresses the transcription of Hh target genes like GLI1 and PTCH1 but also induces caspase-dependent apoptosis in cancer cells, an effect not observed with the first-generation SMO inhibitor, Vismodegib.[3]
Understanding the Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is a tightly regulated cascade essential for embryonic development and tissue homeostasis. In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. Upon binding of the Hh ligand to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[4] In many cancers, mutations in PTCH or SMO lead to constitutive activation of the pathway, driving uncontrolled cell growth.[1]
Caption: Figure 2: Workflow for a Hedgehog signaling reporter assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells, followed by the addition of a Smoothened agonist, such as SAG (Smoothened Agonist), to stimulate the Hedgehog pathway.
-
Incubation: Incubate the plate for an additional 48 hours at 37°C.
-
Cell Lysis: Remove the culture medium and add a passive lysis buffer to each well.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (agonist-stimulated cells without inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro SMO Binding Assay
To confirm direct interaction with the SMO receptor, a competitive binding assay is often employed. This assay measures the ability of a test compound to displace a fluorescently labeled ligand that is known to bind to SMO.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human SMO receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine), and serial dilutions of the test compound in a suitable binding buffer.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or a similar signal that changes upon displacement of the fluorescent ligand.
-
Data Analysis: Calculate the percent displacement for each concentration of the test compound and determine the Ki or IC50 value from a dose-response curve.
Conclusion
The 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one scaffold is a highly promising starting point for the development of novel Smoothened inhibitors. Its derivatives, such as Hh003, have demonstrated not only potent inhibition of the Hedgehog pathway but also a unique ability to induce apoptosis in cancer cells. [3]A thorough understanding of the structure-activity relationships, particularly the influence of substituents at the 2-position, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds.
Comparative analysis with established drugs like Vismodegib and Sonidegib, as well as other emerging scaffolds, reveals a dynamic and competitive landscape for SMO inhibitor development. The continuous emergence of drug resistance necessitates the exploration of novel chemical matter and therapeutic strategies. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of these next-generation Hedgehog pathway inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
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Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC. (2022, October 21). Retrieved January 28, 2026, from [Link]
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Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed. (2024, July 15). Retrieved January 28, 2026, from [Link]
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Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. (2018, July 23). Retrieved January 28, 2026, from [Link]
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Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC. (2018, May 18). Retrieved January 28, 2026, from [Link]
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Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - MDPI. (2020, March 9). Retrieved January 28, 2026, from [Link]
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Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment - American Journal of Student Research. (2024, June 2). Retrieved January 28, 2026, from [Link]
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A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC. (2021, September 2). Retrieved January 28, 2026, from [Link]
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-
Discovery of potent and novel smoothened antagonists via structure-based virtual screening and biological assays | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]
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Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. (2023, April 4). Retrieved January 28, 2026, from [Link]
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Hedgehog pathway and smoothened inhibitors in cancer therapies - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
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Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
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Efficacy of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one in different models
Technical Comparison Guide: Unlocking the Efficacy of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Scaffolds
Part 1: Executive Summary & Core Directive
The Molecule at a Glance: The compound 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 134201-14-2) represents a "privileged scaffold" in medicinal chemistry. It is not a single-target drug but a versatile pharmacophore that mimics purine bases (adenine/guanine). Its fused bicyclic structure allows it to dock effectively into the ATP-binding pockets of kinases and the DNA-binding domains of topoisomerases.
The Efficacy Paradox: As a standalone "naked" scaffold, the 2-methyl precursor exhibits low-to-moderate biological activity (often in the high micromolar range). However, its true efficacy is unlocked via substitution at the N-6 (piperidine nitrogen) and C-2 positions. This guide analyzes the efficacy of optimized derivatives of this scaffold across three distinct biological models: Topoisomerase II (Cancer) , CaMKII (Neurology) , and EGFR/Autotaxin (Fibrosis) .
Part 2: Comparative Efficacy Analysis
We compare the performance of optimized tetrahydropyrido[4,3-d]pyrimidine derivatives against industry-standard controls.
Model 1: Human Topoisomerase II Inhibition (Oncology)
Target Mechanism:[1][2][3][4] Topoisomerase II (Topo II) relaxes DNA supercoils. Inhibitors stabilize the "cleavable complex," trapping the enzyme on DNA and causing lethal double-strand breaks.
-
Lead Derivative: ARN21929 (2025 Study) – A 2-methyl-tetrahydropyrido[4,3-d]pyrimidine derivative substituted with specific aryl groups.
-
Standard Control: Etoposide.
| Metric | 2-Methyl Scaffold (Core) | ARN21929 (Optimized Derivative) | Etoposide (Control) |
| IC50 (Topo II) | > 100 µM | 4.5 ± 1.0 µM | ~ 50–100 µM (varies by assay) |
| Mechanism | Weak Intercalation | Topo II Poison (Covalent Trapping) | Topo II Poison |
| Solubility | Moderate | High (Kinetic/Thermodynamic) | Low (requires formulation) |
| Metabolic Stability | High | High | Moderate |
Insight: The 2-methyl core provides the necessary flatness for DNA intercalation, but the optimized derivative (ARN21929) adds side chains that lock the enzyme-DNA complex, achieving potency superior or comparable to Etoposide with better solubility profiles.
Model 2: CaMKII Inhibition (Neurology/Cardiology)
Target Mechanism: Calcium/calmodulin-dependent protein kinase II (CaMKII) regulates synaptic plasticity and cardiac excitation.
-
Lead Derivative: Compound 8p (Sulfonamide-substituted tetrahydropyrido[4,3-d]pyrimidine).
-
Standard Control: KN-93.
| Metric | Compound 8p (Scaffold Derivative) | KN-93 (Standard) | Selectivity Ratio (vs. Off-targets) |
| IC50 (CaMKII) | 0.015 µM (15 nM) | 0.37 µM (370 nM) | > 100-fold |
| Binding Mode | ATP-Competitive / Calmodulin Non-Competitive | Allosteric | N/A |
| Potency Factor | 25x more potent than KN-93 | 1x (Baseline) | N/A |
Insight: The tetrahydropyrido[4,3-d]pyrimidine scaffold fits the ATP pocket of CaMKII more tightly than the KN-93 structure. The 2-methyl group often serves as a steric anchor, orienting the molecule to exclude binding to other kinases, resulting in high selectivity.
Model 3: Dual EGFR / Autotaxin Inhibition (Lung Fibrosis)
Target Mechanism:[5] Dual blockade of EGFR (cell proliferation) and Autotaxin (ATX, inflammation/fibrosis).[5]
-
Lead Derivative: Compound 9a (Semicarbazone-substituted).[5]
-
Efficacy Data:
Part 3: Mechanism of Action & Workflows
A. Mechanism: Topoisomerase II "Trapping"
The following diagram illustrates how the scaffold interrupts the DNA replication cycle.
Caption: The scaffold acts as a "poison," stabilizing the transient DNA break and preventing religation, leading to cell death.
B. Synthesis Protocol: Generating the 2-Methyl Core
To utilize this scaffold, one must first synthesize the core 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
Protocol:
-
Starting Materials: 1-Benzyl-4-piperidone (protected piperidine) + Acetamidine hydrochloride (provides the 2-methyl group).
-
Reagents: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3).
-
Solvent: Ethanol (EtOH) or DMF.
-
Conditions: Reflux at 80–100°C for 6–12 hours.
Caption: Synthesis of the core scaffold. The 2-methyl group is introduced via acetamidine during the initial cyclization.
Part 4: Experimental Validation Protocols
Protocol 1: Topo II Relaxation Assay (In Vitro)
Purpose: To verify if the compound inhibits the enzymatic activity of Topo II.
-
Reagents: Supercoiled plasmid DNA (pBR322), Recombinant Human Topo II alpha, Assay Buffer (Tris-HCl, ATP, MgCl2).
-
Reaction:
-
Mix 0.2 µg plasmid DNA + 1 unit Topo II + Test Compound (0.1 – 100 µM).
-
Incubate at 37°C for 30 minutes.
-
-
Termination: Add Stop Solution (SDS/Proteinase K).
-
Analysis: Run samples on 1% agarose gel with ethidium bromide.
-
Readout:
-
Active Topo II: Converts supercoiled DNA to relaxed (slower migration).
-
Inhibited Topo II: DNA remains supercoiled (faster migration) or forms linear fragments (if poison).
-
Protocol 2: CaMKII Kinase Assay
Purpose: To measure IC50 against kinase activity.
-
Substrate: Autocamtide-2 (synthetic peptide).
-
Reaction:
-
Mix CaMKII enzyme (1-5 nM) + Calmodulin/Ca2+ + Test Compound.
-
Initiate with [gamma-32P]ATP.
-
Incubate 10-20 mins at 30°C.
-
-
Detection: Spot reaction onto P81 phosphocellulose paper; wash with phosphoric acid. Measure radioactivity via scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Part 5: References
-
Brindani, N., et al. (2025). "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors."[1][6] Scientific Reports.
-
Asano, S., et al. (2010). "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Li, Z., et al. (2018). "Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors." Bioorganic & Medicinal Chemistry.
-
Mavrova, A.T., et al. (2021). "Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives of Benzimidazole as Potential Anti-Breast Cancer Agents."[7] Anti-Cancer Agents in Medicinal Chemistry.
Sources
- 1. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives of Benzimidazole as Potential Anti- Breast Cancer (MDA-MB-231, MCF-7) Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
